Amylocaine hydrochloride

Vue d'ensemble

Description

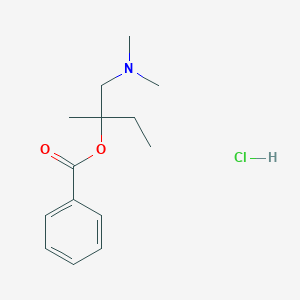

Amylocaine hydrochloride (CAS 532-59-2) is a synthetic ester-type local anesthetic with the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . It is structurally characterized as 1-(dimethylamino)-2-methyl-2-butanol benzoate hydrochloride, synthesized via benzoylation of 1-(dimethylamino)-2-methyl-2-butanol . The compound forms colorless, bitter-tasting crystals with a melting point of 177–179°C and high solubility in water (1 g dissolves in 2 mL) and ethanol (1 g in 3.3 mL) but negligible solubility in ether .

This compound is primarily used as a topical and spinal anesthetic due to its rapid onset of action and transient numbing effect . Unlike amide-type anesthetics, ester-type agents like amylocaine are metabolized by plasma esterases, reducing systemic toxicity risks .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate d'amyléine est synthétisé par estérification du 1-(diméthylamino)-2-méthylbutan-2-ol avec l'acide benzoïque, suivie de l'ajout d'acide chlorhydrique pour former le sel chlorhydrate . Les conditions réactionnelles impliquent généralement le reflux des réactifs dans un solvant approprié tel que l'éthanol ou le méthanol.

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate d'amyléine implique des procédés d'estérification à grande échelle suivis de étapes de cristallisation et de purification pour obtenir le sel chlorhydrate pur. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'amyléine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Hydrolyse : Les réactifs courants comprennent l'acide chlorhydrique ou l'hydroxyde de sodium, la réaction étant généralement effectuée à des températures élevées.

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides sont utilisés dans des conditions contrôlées pour réaliser une oxydation sélective.

Substitution : Divers nucléophiles, tels que les amines ou les thiols, peuvent être utilisés dans les réactions de substitution, souvent en présence d'un catalyseur approprié.

Principaux produits formés

Hydrolyse : Les principaux produits sont le 1-(diméthylamino)-2-méthylbutan-2-ol et l'acide benzoïque.

Oxydation : Les principaux produits sont des dérivés N-oxydes du chlorhydrate d'amyléine.

Substitution : Les principaux produits dépendent du nucléophile utilisé, ce qui conduit à divers dérivés substitués du chlorhydrate d'amyléine.

Applications De Recherche Scientifique

Le chlorhydrate d'amyléine a été largement étudié pour ses applications dans divers domaines :

Mécanisme d'action

Le chlorhydrate d'amyléine exerce ses effets en se liant aux canaux sodiques voltage-dépendants et en les bloquant dans les membranes excitables des récepteurs sensoriels . Ce blocage inhibe l'afflux d'ions sodium, ce qui empêche l'initiation et la propagation des potentiels d'action, produisant ainsi une anesthésie locale . Les cibles moléculaires comprennent les canaux sodiques situés dans les cellules nerveuses, et la principale voie implique l'inhibition de la conduction des ions sodium .

Mécanisme D'action

Amyleine hydrochloride exerts its effects by binding to and blocking voltage-gated sodium channels in the excitable membranes of sensory receptors . This blockade inhibits the influx of sodium ions, preventing the initiation and propagation of action potentials, thereby producing local anesthesia . The molecular targets include the sodium channels located in nerve cells, and the primary pathway involves the inhibition of sodium ion conduction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Local anesthetics are classified into ester and amide types based on their chemical structure and metabolic pathways. Below, amylocaine hydrochloride is compared with structurally and functionally similar compounds.

Table 1: Chemical and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|---|

| Amylocaine HCl | C₁₄H₂₂ClNO₂ | 271.78 | 532-59-2 | 1 g/2 mL | 177–179 |

| Prilocaine HCl | C₁₃H₂₀N₂O₂·HCl | 220.78 | 1786-81-8 | Highly soluble | 167–169 |

| Lidocaine | C₁₄H₂₂N₂O·HCl | 234.34 | 73-78-9 | 1 g/0.8 mL | 75–79 |

| Tetracaine HCl | C₁₅H₂₄N₂O₂·HCl | 300.83 | 136-47-0 | 1 g/7.5 mL | 147–150 |

| Dyclonine HCl | C₁₈H₂₇NO₂·HCl | 325.87 | 536-43-6 | Slightly soluble | 175–177 |

Table 2: Pharmacological and Clinical Profiles

| Compound | Type | Primary Uses | Metabolism | Allergenic Potential | Key Side Effects |

|---|---|---|---|---|---|

| Amylocaine HCl | Ester | Topical, spinal anesthesia | Plasma esterases | Moderate | Transient numbness, irritation |

| Prilocaine HCl | Amide | Dental procedures, EMLA cream | Hepatic (CYP450) | Low | Methemoglobinemia |

| Lidocaine | Amide | Infiltration, nerve blocks | Hepatic (CYP450) | Low | Arrhythmia (high doses) |

| Tetracaine HCl | Ester | Ophthalmic, spinal anesthesia | Plasma esterases | High | CNS toxicity |

| Dyclonine HCl | Ketone | Topical mucosal anesthesia | Hepatic | Low | Burning sensation |

Key Findings:

Structural Differences: Amylocaine and tetracaine are ester-type anesthetics, while prilocaine and lidocaine are amide-type. Dyclonine, a ketone derivative, represents a distinct class .

Metabolism: Amylocaine’s reliance on plasma esterases enables rapid clearance, reducing systemic toxicity compared to lidocaine, which requires hepatic CYP450 metabolism .

However, it remains in patch testing (5% pet.) for diagnosing contact allergies . Lidocaine and prilocaine dominate in dermal and mucosal applications due to superior stability and lower irritation .

Stability and Analytical Methods :

- Amylocaine HCl requires stability-indicating methods (e.g., HPLC, spectrophotometry) to detect degradation products like benzoic acid . Lidocaine and prilocaine are more stable under standard storage conditions .

Activité Biologique

Amylocaine hydrochloride, also known as Stovaine, is a synthetic local anesthetic that was first developed in 1903. Its primary use has been in regional anesthesia, particularly in spinal procedures. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, antimicrobial properties, and applications in various medical fields.

This compound functions primarily as a local anesthetic by stabilizing neuronal membranes and inhibiting the conduction of nerve impulses. The compound achieves this by:

- Blocking Voltage-Gated Sodium Channels : Amylocaine binds to and blocks voltage-gated sodium channels located in the excitable membranes of neurons. This action inhibits the influx of sodium ions, which is essential for generating action potentials and transmitting pain signals .

- Reversible Membrane Stabilization : By decreasing the rate of depolarization and repolarization of excitable membranes, amylocaine effectively prevents the conduction of neuronal signals, leading to localized anesthesia .

Pharmacodynamics

The pharmacodynamics of amylocaine are characterized by its ability to provide effective analgesia through:

- Local Anesthesia : Administered via injection or topical application, amylocaine can numb specific areas for surgical procedures. Its effects can extend from the chest to the legs when used for spinal anesthesia .

- Antimicrobial Activity : Recent studies have shown that amylocaine exhibits antimicrobial properties against various microorganisms. This quality may enhance its utility in preventing surgical site infections.

Antimicrobial Properties

Amylocaine's antimicrobial activity has been documented in several studies:

- Broad Spectrum Activity : Amylocaine has demonstrated effectiveness against a wide range of bacteria and fungi. It has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Clinical Implications : The antimicrobial properties suggest potential applications in prophylaxis for surgical procedures, particularly in settings where infection risk is high.

Applications in Medical Fields

This compound has been utilized across various medical disciplines:

- Dentistry : It is commonly used for procedures like tooth extractions and root canals due to its effective numbing capabilities when injected into the gum tissue.

- Dermatology : Topical formulations are applied to skin or mucous membranes for pain relief during minor surgical interventions.

- Veterinary Medicine : Amylocaine is also employed as an anesthetic agent in aquatic animals, providing effective immobilization and analgesia during procedures .

Case Study 1: Efficacy in Spinal Anesthesia

In a clinical setting, amylocaine was administered for spinal anesthesia during cesarean sections. Results indicated satisfactory anesthesia levels with minimal side effects compared to other anesthetics available at the time .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various local anesthetics, including amylocaine. The findings revealed that amylocaine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential role in preventing postoperative infections .

Comparative Analysis with Other Local Anesthetics

| Property | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset Time | Moderate | Fast | Slow |

| Duration of Action | Short | Moderate | Long |

| Antimicrobial Activity | Yes | Yes | Limited |

| Common Uses | Spinal anesthesia | Dental procedures | Major surgeries |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Amylocaine hydrochloride, and how can researchers validate purity and structural integrity?

this compound is synthesized via benzoylation of 1-(dimethylamino)-2-methyl-2-butanol, as described by Fourneau and Ribas . Key validation steps include:

- Purity analysis : Use HPLC or GC-MS to detect impurities (e.g., unreacted precursors).

- Structural confirmation : Employ -NMR and -NMR to verify the ester linkage and quaternary ammonium structure. Infrared spectroscopy (IR) can confirm the presence of the benzoyl group (C=O stretch at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction ensures correct stereochemistry, particularly for the undefined stereocenter at the 2-methylbutanol moiety .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Highly soluble in water (1 g/2 mL) and ethanol (1 g/3.3 mL), but insoluble in ether. This polarity is critical for formulating aqueous solutions for in vitro assays .

- Stability : Degrades at temperatures >179°C. Aqueous solutions (5% w/v) are weakly acidic (pH ~5–6), requiring storage at 4°C to prevent hydrolysis of the ester bond. Long-term stability studies should monitor pH shifts and precipitate formation .

Q. How is this compound utilized in dermatological research, particularly in contact allergy studies?

Amylocaine is a component of Caine mix IV (5% in petrolatum), used in patch testing to diagnose contact allergies . Methodological considerations:

- Patch test protocols : Apply 20 µL/cm to healthy skin for 48 hours. Positive reactions (erythema, vesicles) indicate sensitization .

- Cross-reactivity : Assess co-reactivity with structurally related anesthetics (e.g., tetracaine, lidocaine) due to shared para-aminobenzoic acid (PABA) derivatives .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the efficacy and safety of this compound in preclinical models?

Discrepancies often arise from:

- Dosage variability : Effective local anesthesia occurs at 0.5–2% concentrations, but higher doses (>5%) correlate with cytotoxicity in keratinocyte cultures .

- Model specificity : Murine models may underestimate allergenic potential compared to human skin explants due to differences in immune cell populations .

- Mitigation strategy : Conduct dose-response studies across multiple models and validate findings with histopathology (e.g., Langerhans cell activation markers like CD207) .

Q. What advanced analytical methods are recommended for studying this compound’s interactions with biological matrices?

- Mass spectrometry imaging (MSI) : Maps spatial distribution in tissues, identifying metabolite formation (e.g., hydrolysis to benzoic acid derivatives) .

- Surface plasmon resonance (SPR) : Quantifies binding affinity to neuronal sodium channels (e.g., Nav1.7), linking structural modifications to anesthetic potency .

- Molecular dynamics simulations : Predict interactions with lipid bilayers to optimize drug delivery systems (e.g., liposomal encapsulation) .

Q. How can researchers design experiments to differentiate Amylocaine’s pharmacological effects from its allergenic properties?

- Dual-assay approach :

- Control benchmarks : Compare to non-allergenic anesthetics (e.g., lidocaine) and use PABA as a positive control for hypersensitivity .

Q. What are the challenges in reproducing historical studies on this compound, and how can they be addressed?

- Obsolete synthesis methods : Early protocols (e.g., Fourneau & Ribas, 1928) lack modern purity standards. Redesign synthesis with Fmoc-protected intermediates to improve yield (>85%) .

- Data gaps : Historical toxicity studies often omitted pharmacokinetic parameters. Use LC-MS/MS to quantify plasma half-life (t) and tissue distribution in updated models .

Q. Methodological Resources

- Synthesis validation : Refer to Beilstein Journal of Organic Chemistry guidelines for replicable experimental reporting .

- Allergy testing : Follow Patch Test Reference Manual protocols for standardized allergen concentrations and application times .

- Data analysis : Use PRISMA frameworks for systematic reviews of contradictory efficacy data .

Propriétés

IUPAC Name |

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXNWFCHTZUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

644-26-8 (Parent) | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045320 | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-59-2 | |

| Record name | Amyleine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.